6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBMTFVGGUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087624-28-9 | |
| Record name | 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SXR-1096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions for SXR-1096 are proprietary and have not been disclosed in publicly available sources. it is known that the compound is formulated as a topical skin cream for daily use in patients with rare skin conditions .
Analyse Chemischer Reaktionen
SXR-1096 ist ein niedermolekulares Medikament, das als Inhibitor von Kallikreinen 5, 7 und 14 wirkt. Die Verbindung durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind in den Stoffwechselwegen von niedermolekularen Medikamenten weit verbreitet.
Substitutionsreaktionen: Diese Reaktionen können während der Synthese der Verbindung auftreten, wobei bestimmte funktionelle Gruppen eingeführt oder ersetzt werden.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen, die bei der Synthese von SXR-1096 verwendet werden, sind proprietär. typische Reagenzien für solche Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der pharmazeutisch wirksame Bestandteil, SXR-1096, der zu einer topischen Creme formuliert ist
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
SXR-1096 übt seine Wirkung aus, indem es die Aktivität von Kallikreinen 5, 7 und 14 hemmt. Diese Proteasen sind bei Patienten mit Netherton-Syndrom aufgrund des Mangels des Proteaseinhibitors LEKTI in der Haut überaktiv. Durch die Hemmung dieser Kallikreine trägt SXR-1096 dazu bei, die normale Funktion der Hautbarriere wiederherzustellen und Entzündungen, Schuppenbildung und die Anfälligkeit für Infektionen zu reduzieren.
Wirkmechanismus
SXR-1096 exerts its effects by inhibiting the activity of kallikreins 5, 7, and 14. These proteases are overactive in the skin of patients with Netherton syndrome due to the lack of the protease inhibitor LEKTI. By inhibiting these kallikreins, SXR-1096 helps to restore the normal function of the skin barrier, reducing inflammation, scaling, and susceptibility to infections .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Key Findings:
- Halo vs. Methylsulfanyl Groups: Herbicidal activity in benzoxazinones (e.g., compounds 3m and 3o) correlates with 2- and 4-position halo substituents (Cl) on the phenyl ring, yielding IC50 values comparable to commercial herbicides like 2,4-D .
Alkoxy Substituents :
- 6,7-Dimethoxy analogs (e.g., compound 3l ) exhibit distinct NMR profiles (e.g., δH 3.85–3.90 ppm for methoxy groups) , suggesting that replacing one methoxy with ethoxy (as in the target compound) alters electronic distribution and steric interactions.
- The 6-ethoxy-7-methoxy combination may enhance metabolic stability compared to dimethoxy derivatives due to reduced oxidative susceptibility .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
Log P and Solubility:
- 6-Ethoxy vs. 6-Methoxy : Ethoxy’s longer alkyl chain further elevates Log P relative to methoxy derivatives (e.g., 3l ), as seen in similar compounds where alkyl chain length correlates with hydrophobicity .
Table 2: Comparative Physicochemical Data
Structural Stability and Interactions
- Crystal Packing : Methylsulfanyl-containing analogs (e.g., in ) exhibit intramolecular N–H···N/S interactions and intermolecular C–H···O contacts , stabilizing the crystal lattice . Similar interactions likely govern the target compound’s solid-state behavior.
- Electronic Effects : The methylsulfanyl group (electron-donating) contrasts with electron-withdrawing groups like CF3 in , altering charge distribution and reactivity .
Biologische Aktivität
6-Ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one, also known as SXR-1096, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Chemical Formula : C₁₈H₁₇NO₄S
- Molecular Weight : 343.4 g/mol
- CAS Number : 1087624-28-9
The precise mechanism of action for SXR-1096 is not fully elucidated; however, it is believed to interact with various biological pathways. Preliminary studies suggest that it may influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in numerous physiological processes .
Anticancer Properties
Research indicates that SXR-1096 exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated that treatment with SXR-1096 resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
SXR-1096 has also been tested for antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of SXR-1096 is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : Predicted to be high due to favorable lipophilicity (logP = 4.03) and compliance with Lipinski's Rule of Five .
- Metabolism : Likely metabolized by cytochrome P450 enzymes, though specific metabolic pathways have yet to be characterized .
Toxicity and Safety Profile
The toxicity of SXR-1096 has not been extensively studied; however, initial assessments suggest a low toxicity profile at therapeutic doses. Further toxicological studies are necessary to fully evaluate its safety for clinical use .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the effects of SXR-1096 on breast cancer cell lines. The results indicated a significant reduction in cell proliferation and an increase in apoptotic markers following treatment with the compound.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Markers (Caspase 3/7 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 80 | Increased |
| 25 | 50 | Significantly increased |
| 50 | 20 | Highly significant increase |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, SXR-1096 was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | >64 |
These findings suggest that while SXR-1096 is effective against certain pathogens, its efficacy may vary among different bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine has been validated for analogous benzoxazinones. This solvent-free method minimizes byproducts and improves atom economy . Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to TCT) and grinding time (30–60 minutes) to achieve yields >75%. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) groups. The methylsulfanyl (S–CH₃) proton resonates at δ ~2.5 ppm .
- X-ray crystallography : Resolve the planar benzoxazinone core and confirm substituent positions, as demonstrated for structurally similar compounds .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~384.12) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (commonly >10 mg/mL for similar heterocycles) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~280–320 nm).
- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Ethoxy and methoxy groups may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?
- Methodological Answer :
- Use a randomized block design with split-split plots for dose-response studies (e.g., 0.1–100 µM concentrations). Replicate assays (n ≥ 3) to account for biological variability .
- Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) and validate target engagement via competitive binding assays or CRISPR-edited cell lines .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., ATP levels, cell passage number).
- Analyze stereochemical purity: Chiral impurities in the methylsulfanyl group could alter binding affinity.
- Use molecular docking to predict binding modes to targets like cytochrome P450 or kinases, correlating computational data with experimental results .
Q. How to investigate the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental persistence : Measure hydrolysis half-life (t₁/₂) in water (pH 7, 25°C) and photodegradation under UV light. The ethoxy group may enhance hydrophobicity (logP ~3.5), increasing bioaccumulation risk .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD Test 201/202). Compare toxicity thresholds (EC₅₀) with structurally related benzoxazinones .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or biological interactions?
- Methodological Answer :
- Apply density functional theory (DFT) to model electrophilic substitution at the benzoxazinone core.
- For biological targets, use structure-activity relationship (SAR) models based on substituent electronic effects (Hammett σ values) and steric parameters .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
